N-cyclohexyl-2-(methyl{[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(methyl{[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide is a complex organic compound with a molecular formula of C20H29N3O2S. This compound is known for its unique chemical structure, which includes a cyclohexyl group, a benzamide core, and a thioamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(methyl{[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The cyclohexyl group is introduced through a nucleophilic substitution reaction, followed by the addition of the thioamide linkage. Common reagents used in these reactions include cyclohexylamine, benzoyl chloride, and thioamide precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to maximize efficiency and minimize waste. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(methyl{[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can modify the benzamide core or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-cyclohexyl-2-(methyl{[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(methyl{[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide involves its interaction with specific molecular targets and pathways. The thioamide group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or modulate signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-(methyl{[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide shares structural similarities with other benzamide derivatives and thioamide-containing compounds.
- Similar compounds include this compound analogs with different substituents on the benzamide core or cyclohexyl group .
Uniqueness
- The unique combination of the cyclohexyl group, benzamide core, and thioamide linkage sets this compound apart from other compounds.
- Its specific chemical structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H29N3O2S |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[methyl(3-methylbutanoylcarbamothioyl)amino]benzamide |
InChI |
InChI=1S/C20H29N3O2S/c1-14(2)13-18(24)22-20(26)23(3)17-12-8-7-11-16(17)19(25)21-15-9-5-4-6-10-15/h7-8,11-12,14-15H,4-6,9-10,13H2,1-3H3,(H,21,25)(H,22,24,26) |
InChI Key |
RYDKSETXKVVTSG-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)N(C)C1=CC=CC=C1C(=O)NC2CCCCC2 |
Canonical SMILES |
CC(C)CC(=O)NC(=S)N(C)C1=CC=CC=C1C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.